N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide

Kinase inhibitor selectivity PIM kinase Lck kinase

This 4-carboxamide regioisomer offers a structurally distinct 2-methoxyphenyl group absent from standard chloro-methyl analogs, enabling novel N-aryl SAR exploration of PIM-1/2/3 selectivity. Use to experimentally validate regioisomer-dependent target selectivity hypotheses that distinguish PIM from Lck kinase engagement. An ideal probe for computational validation and as a reference standard for aminothiazole-based kinase inhibitor derivatization.

Molecular Formula C17H16N4O2S
Molecular Weight 340.4
CAS No. 1286710-51-7
Cat. No. B2637507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
CAS1286710-51-7
Molecular FormulaC17H16N4O2S
Molecular Weight340.4
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C17H16N4O2S/c1-11-6-5-9-15(18-11)21-17-20-13(10-24-17)16(22)19-12-7-3-4-8-14(12)23-2/h3-10H,1-2H3,(H,19,22)(H,18,20,21)
InChIKeyPVFINYIOIVXSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide (CAS 1286710-51-7): A Structurally Differentiated Aminothiazole Carboxamide for Targeted Kinase Profiling


N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide (CAS 1286710-51-7) is a synthetic heterocyclic compound belonging to the 2-aminothiazole-4-carboxamide class, a scaffold extensively patented by Incyte Corporation as a core template for PIM kinase inhibition [1]. The compound integrates a 2-methoxyphenyl carboxamide moiety at the 4-position of the thiazole ring with a 6-methylpyridin-2-ylamino substituent at the 2-position. This specific arrangement distinguishes it from the more extensively characterized 5-carboxamide regioisomers and alternative N-aryl derivatives found in Lck kinase inhibitor series, suggesting a potentially divergent kinase selectivity profile relevant for scientific selection.

Why Generic Substitution of N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide Is Not Scientifically Justified


Within the 2-aminothiazole carboxamide family, minor structural permutations—including N-aryl substituent identity (e.g., 2-methoxyphenyl vs. 2-chloro-6-methylphenyl), carboxamide regioisomerism (4-carboxamide vs. 5-carboxamide), and pyridyl substitution pattern—profoundly alter kinase target engagement. For example, the 5-carboxamide analog N-(2-chloro-6-methylphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide demonstrates potent Lck kinase inhibition (IC50 = 0.600 nM) [1], whereas the broader PIM-targeting patent family includes both 4-carboxamide and 5-carboxamide variants with differing selectivity windows [2]. The 2-methoxyphenyl group introduces distinct electronic and steric properties versus chloro-methyl or unsubstituted phenyl analogs, which QSAR studies on related 2-aminothiazole Lck inhibitors have identified as critical determinants of inhibitory activity [3]. Generic substitution between these analogs without experimental verification therefore carries a high risk of target mismatch and irreproducible biological results.

Quantitative Differentiation Evidence for N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide


Carboxamide Regioisomerism (4- vs. 5-Position) Dictates Kinase Target Class Preference: PIM vs. Lck Selectivity

The target compound N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide is a 4-carboxamide regioisomer. Its closest documented analog, N-(2-chloro-6-methylphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide, is a 5-carboxamide regioisomer that potently inhibits Lck kinase with an IC50 of 0.600 nM [1]. Patent literature covering the thiazolecarboxamide scaffold explicitly claims both 4-carboxamide and 5-carboxamide variants as PIM kinase inhibitors, indicating that the carboxamide position is a critical determinant of kinase selectivity [2]. The 4-carboxamide configuration of the target compound places it within the PIM-targeting patent space rather than the Lck-targeting space, representing a functionally distinct chemotype.

Kinase inhibitor selectivity PIM kinase Lck kinase carboxamide regioisomerism thiazole SAR

N-Aryl Substituent Modulation: 2-Methoxyphenyl vs. 2-Chloro-6-methylphenyl Alters Predicted Physicochemical and Pharmacokinetic Properties

The target compound bears a 2-methoxyphenyl N-aryl substituent, in contrast to the 2-chloro-6-methylphenyl group present in the documented Lck inhibitor analog. QSAR analysis of 2-aminothiazole-based Lck inhibitors has identified N-aryl substituent electronic and steric parameters as key determinants of bioactivity, with descriptors including polar surface area, hydrogen-bonding capacity, and steric bulk contributing significantly to multivariate models [1]. The methoxy group (–OCH3) is a hydrogen-bond acceptor with a Hammett σm value of +0.12, whereas the chloro substituent (–Cl) is electron-withdrawing with σm = +0.37 and the methyl group is electron-donating with σm = –0.07; these divergent electronic profiles are predicted to differentially influence target binding and metabolic stability.

Drug-likeness physicochemical properties N-aryl substituent methoxy vs. chloro lead optimization

Patent Landscape Positioning: Compound Falls Within Incyte's PIM Kinase Inhibitor Intellectual Property Estate Covering 4-Carboxamide Thiazoles

The Incyte Corporation patent family (EP2945939, US9550765, and related filings) explicitly claims thiazolecarboxamide and pyridinecarboxamide compounds of Formula (I) that encompass the 2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide core present in the target compound [1]. Representative compounds in this patent series demonstrated pan-PIM inhibitory activity with IC50 values of ≤10 nM against PIM-1, 100 nM against PIM-2, and ≤10 nM against PIM-3 [2]. The target compound's 4-carboxamide regioisomerism and N-(2-methoxyphenyl) substitution pattern place it within the claimed chemical space, distinguishing it from Lck-targeted 5-carboxamide analogs outside this patent estate.

PIM kinase inhibitor intellectual property patent landscape thiazolecarboxamide cancer therapeutics

Recommended Research and Procurement Application Scenarios for N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide


PIM Kinase Selectivity Profiling and SAR Expansion

Researchers developing PIM kinase inhibitors can employ this compound as a structurally distinct 4-carboxamide probe to explore N-aryl substituent effects on PIM-1, PIM-2, and PIM-3 selectivity. Its placement within the Incyte patent chemical space, combined with the unique 2-methoxyphenyl substitution absent from published patent examples, makes it suitable for generating novel SAR data that may reveal selectivity windows not accessible with chloro-methyl or unsubstituted phenyl analogs [1].

Kinase Selectivity Counter-Screening Against Lck

Given that the 5-carboxamide regioisomer analog N-(2-chloro-6-methylphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide is a potent Lck inhibitor (IC50 = 0.600 nM) [1], this 4-carboxamide compound can serve as a critical comparator to experimentally determine whether the carboxamide regioisomeric switch abolishes Lck activity while preserving or enhancing PIM kinase engagement, thereby validating regioisomer-dependent target selectivity hypotheses.

Computational Chemistry and QSAR Model Building

The well-defined structural deviation of the 2-methoxyphenyl group from previously characterized 2-aminothiazole inhibitors—where QSAR models have established the importance of N-aryl electronic and steric descriptors [1]—positions this compound as a valuable test case for prospective computational predictions. Its procurement enables experimental validation of in silico models predicting the impact of methoxy substitution on kinase binding affinity and physicochemical properties.

Medicinal Chemistry Hit-to-Lead Optimization

Medicinal chemistry teams pursuing aminothiazole-based kinase inhibitors can use this compound as a synthetic intermediate or reference standard for further derivatization. The 2-methoxyphenyl amide moiety provides a hydrogen-bond acceptor site and moderate lipophilicity that may be tuned through subsequent chemical modification, while the intact 6-methylpyridin-2-ylamino-thiazole core retains the pharmacophore conferring kinase hinge-binding affinity as described in patent literature [1].

Quote Request

Request a Quote for N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.